3-(piperidin-4-yl)oxetan-3-ol
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Overview
Description
3-(piperidin-4-yl)oxetan-3-ol is a chemical compound that features a piperidine ring fused to an oxetane ring with a hydroxyl group attached to the oxetane
Mechanism of Action
Target of Action
The primary target of the compound 3-Piperidin-4-yloxetan-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
3-Piperidin-4-yloxetan-3-ol interacts with the CCR5 receptor, acting as an antagonist . This means that it binds to the receptor and inhibits its function. The antagonistic activity of 3-Piperidin-4-yloxetan-3-ol against the CCR5 receptor has been evaluated and confirmed .
Biochemical Pathways
The interaction of 3-Piperidin-4-yloxetan-3-ol with the CCR5 receptor affects the HIV-1 entry process . Specifically, it prevents the entry of HIV-1 strains into cells, thereby inhibiting the infection process .
Result of Action
The result of the action of 3-Piperidin-4-yloxetan-3-ol is the inhibition of HIV-1 entry into cells . By acting as an antagonist of the CCR5 receptor, it prevents the infection of cells by certain strains of HIV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)oxetan-3-ol typically involves the formation of the piperidine ring followed by the construction of the oxetane ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxetane ring can be formed via intramolecular cyclization involving etherification or epoxide ring opening .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)oxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(piperidin-4-yl)oxetan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
1-(oxetan-3-yl)piperidin-4-ol: This compound is structurally similar but differs in the position of the hydroxyl group.
Piperidine derivatives: Other piperidine-containing compounds with different substituents and functional groups
Uniqueness
3-(piperidin-4-yl)oxetan-3-ol is unique due to the presence of both the piperidine and oxetane rings, which confer distinct chemical and physical properties. This combination of rings can enhance the compound’s stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
3-piperidin-4-yloxetan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(5-11-6-8)7-1-3-9-4-2-7/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWFWKOOCIJXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2(COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567502-68-3 |
Source
|
Record name | 3-(piperidin-4-yl)oxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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